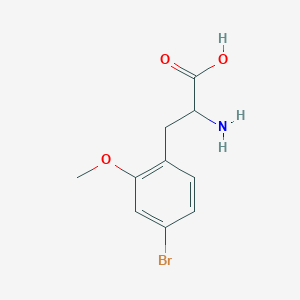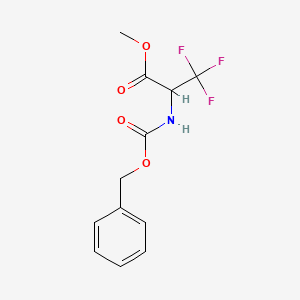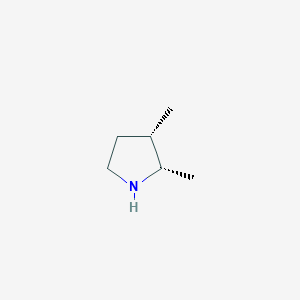
(2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-((tert-ブトキシカルボニル)アミノ)ピペリジン-2-カルボン酸は、有機化学および医薬品研究において興味深い化合物です。これは、窒素原子を1つ含む6員環であるピペリジンの誘導体であり、アミノ基にtert-ブトキシカルボニル(Boc)保護基を特徴としています。この化合物は、さまざまな医薬品や生物活性分子の合成における中間体として頻繁に使用されます。
準備方法
合成経路および反応条件
(2S,4S)-4-((tert-ブトキシカルボニル)アミノ)ピペリジン-2-カルボン酸の合成は、通常、ピペリジンのアミノ基をtert-ブトキシカルボニル基で保護することを伴います。これは、トリエチルアミンなどの塩基の存在下で、ピペリジンとジ-tert-ブチルジカルボネート(Boc2O)を反応させることで達成できます。反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます。
工業生産方法
工業的な環境では、この化合物の生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器や自動化システムの使用は、合成の効率と収率を向上させることができます。さらに、結晶化やクロマトグラフィーなどの精製技術が、高純度の目的の製品を得るために使用されます。
化学反応の分析
反応の種類
(2S,4S)-4-((tert-ブトキシカルボニル)アミノ)ピペリジン-2-カルボン酸は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するN-オキシドを形成するように酸化することができます。
還元: 還元反応はBoc保護基を除去し、遊離アミンを生成することができます。
置換: この化合物は、親電子求核置換反応に関与することができ、ここでBoc基は他の官能基で置換できます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 触媒水素化または水素化リチウムアルミニウム(LiAlH4)などの還元剤の使用が採用できます。
置換: アミンやアルコールなどの求核剤は、塩基性条件下で使用して置換反応を実現できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化はN-オキシドを生成する可能性がありますが、還元は遊離アミンを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります。
科学研究への応用
(2S,4S)-4-((tert-ブトキシカルボニル)アミノ)ピペリジン-2-カルボン酸は、科学研究においていくつかの用途があります。
化学: これは、複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、酵素-基質相互作用やタンパク質-リガンド結合を研究するために使用できます。
医学: これは、神経障害を標的とする薬物など、医薬品の合成における中間体として役立ちます。
産業: この化合物は、ファインケミカルや特殊材料の生産に使用されます。
科学的研究の応用
(2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
(2S,4S)-4-((tert-ブトキシカルボニル)アミノ)ピペリジン-2-カルボン酸の作用機序は、その特定の用途によって異なります。医薬品研究では、この化合物はプロドラッグとして作用する場合があり、ここでBoc基は生体内において除去されて活性アミンを放出します。放出されたアミンは、酵素や受容体などの分子標的に作用して、その活性を調節し、治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
(2S,4S)-4-アミノ-ピペリジン-2-カルボン酸: Boc保護基がなく、より反応性が高いです。
(2S,4S)-4-((ベンジルオキシカルボニル)アミノ)ピペリジン-2-カルボン酸: 異なる保護基を特徴とし、その反応性と安定性に影響を与える可能性があります。
(2S,4S)-4-((メトキシカルボニル)アミノ)ピペリジン-2-カルボン酸: 異なる保護基を持つ別の誘導体。
独自性
(2S,4S)-4-((tert-ブトキシカルボニル)アミノ)ピペリジン-2-カルボン酸におけるtert-ブトキシカルボニル基の存在は、ユニークな安定性と反応性の特性を提供します。Boc基は、穏やかな酸性条件下で比較的容易に除去できるため、有機合成において汎用性の高い保護基となっています。この化合物の安定性と脱保護の容易さは、医薬品やその他の生物活性分子の合成において特に価値があります。
類似化合物との比較
Similar Compounds
(2S,4S)-4-amino-piperidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2S,4S)-4-((benzyloxycarbonyl)amino)piperidine-2-carboxylic acid: Features a different protecting group, which may influence its reactivity and stability.
(2S,4S)-4-((methoxycarbonyl)amino)piperidine-2-carboxylic acid: Another derivative with a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl group in (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid provides unique stability and reactivity characteristics. The Boc group is relatively easy to remove under mild acidic conditions, making it a versatile protecting group in organic synthesis. This compound’s stability and ease of deprotection make it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules.
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-/m0/s1 |
InChIキー |
DRBVUSUGMQAMIV-YUMQZZPRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)

![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)




